Ethyl 4-(4-ethylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(4-ethylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a tetrahydropyrimidine core, which is a versatile scaffold in drug design due to its ability to interact with multiple biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-ethylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Tetrahydropyrimidine Core: This step often involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea or thiourea are condensed under acidic conditions to form the tetrahydropyrimidine ring.
Substitution Reactions:
Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, Ethyl 4-(4-ethylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate may exhibit various pharmacological activities. It can be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets involved in diseases such as cancer, inflammation, or neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-ethylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The tetrahydropyrimidine core can mimic natural substrates or ligands, allowing it to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-methylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-(4-chlorophenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-(4-fluorophenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 4-(4-ethylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the specific substitution pattern on the tetrahydropyrimidine ring and the presence of both ethylphenyl and phenylpiperazinyl groups. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
ethyl 4-(4-ethylphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-3-19-10-12-20(13-11-19)24-23(25(31)33-4-2)22(27-26(32)28-24)18-29-14-16-30(17-15-29)21-8-6-5-7-9-21/h5-13,24H,3-4,14-18H2,1-2H3,(H2,27,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTNCYZIXPHJSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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